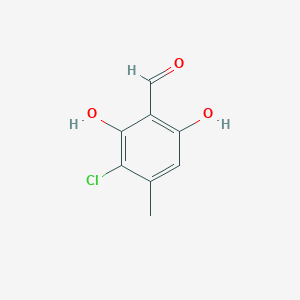

3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde

Description

Properties

IUPAC Name |

3-chloro-2,6-dihydroxy-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-4-2-6(11)5(3-10)8(12)7(4)9/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTAGSGSURFFDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Cl)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423784 | |

| Record name | 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57074-21-2 | |

| Record name | 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2,6-dihydroxy-4-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde natural sources

An In-depth Technical Guide to the Discovery, Origin, and Isolation of Chloroatranol (3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde)

Executive Summary

Chloroatranol (3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde) is a chlorinated phenolic aldehyde primarily identified as a degradation product of the lichen depside chloroatranorin .[1][2][3] While often classified as a natural product, its presence in high concentrations is frequently an artifact of industrial processing—specifically the hydrolysis and decarboxylation of depsides during the production of Oak Moss Absolute (Evernia prunastri).

This guide provides a rigorous technical analysis of chloroatranol, detailing its biosynthetic origin, the chemical mechanism of its formation during extraction, and validated protocols for its isolation and quantification. It is designed for researchers in natural product chemistry, toxicology, and fragrance formulation who require precise data on this potent contact allergen.

Natural Sources & Ecological Context

Chloroatranol is not typically a primary metabolite stored in living tissue but rather a "stress metabolite" or degradation artifact derived from the breakdown of depsides.

Primary Biological Source: Lichens

The molecule is ubiquitous in the Parmeliaceae family of lichens, specifically:

-

Oak Moss (Evernia prunastri): The primary industrial source.

-

Tree Moss (Pseudevernia furfuracea): Contains significant quantities of the precursor chloroatranorin.[2]

-

Other Genera: Parmelia, Hypogymnia, and Lethariella.

The "Precursor" Paradigm

In the living lichen thallus, the molecule exists bound within the depside structure of Chloroatranorin .

-

In Vivo: Chloroatranorin is stable.

-

In Situ Formation: During environmental stress (e.g., heavy rainfall), natural hydrolysis may release free chloroatranol, which acts as an allelopathic agent (inhibiting the growth of competing plants/microbes).

-

Ex Vivo Formation: During solvent extraction (ethanol/methanol) and heat treatment, the depside linkage cleaves, releasing chloroatranol.

Biosynthetic & Chemical Origin

The formation of chloroatranol follows a specific chemical trajectory starting from the polyketide synthase (PKS) pathway and ending with a degradative cleavage.

Mechanism of Formation

-

Biosynthesis of Chloroatranorin: Two units of beta-orcinol derivatives are coupled via an ester linkage (depside bond). A halogenase enzyme introduces a chlorine atom at the C-3 position of the A-ring.

-

Degradation to Chloroatranol:

-

Step 1 (Hydrolysis): The ester bond of chloroatranorin is hydrolyzed (often catalyzed by heat or weak acids/bases during extraction).

-

Step 2 (Decarboxylation): The resulting acid fragment (5-chloro-3-formyl-2,4-dihydroxy-6-methylbenzoic acid) undergoes decarboxylation to yield Chloroatranol .

-

Pathway Visualization

Figure 1: The biosynthetic and degradative pathway leading to Chloroatranol.[1][2] Note that the final steps often occur post-harvest.

Technical Workflow: Isolation & Analysis

Isolating chloroatranol requires separating it from the complex lichen matrix (waxes, depsides, pigments). The following protocol is a self-validating system used in analytical chemistry.

A. Extraction Protocol (Laboratory Scale)

-

Objective: Extract phenolics while minimizing additional artifact formation (unless degradation is the goal).

-

Solvent Choice: Acetone is preferred for stability; Methanol/Ethanol promotes transesterification.[4]

| Step | Action | Critical Technical Note |

| 1. Preparation | Dry lichen thallus (Evernia prunastri) is ground to a fine powder (mesh 60). | Increases surface area for solvent penetration. |

| 2. Extraction | Macerate 10g powder in 100mL Acetone for 24h at room temp. | Avoid reflux if quantifying native levels. Reflux promotes hydrolysis. |

| 3. Filtration | Filter through Whatman No. 1 paper; wash residue with fresh acetone. | Removes insoluble biomass and structural fibers. |

| 4. Concentration | Evaporate solvent under reduced pressure (Rotavap) at <40°C. | High heat causes decarboxylation of unstable acids. |

| 5. Partitioning | Dissolve residue in MeOH/H2O (8:2); partition against Hexane. | Hexane removes lipids/waxes (usnic acid remains in MeOH). |

B. Chromatographic Isolation (HPLC)

To isolate pure Chloroatranol from the extract:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 5μm, 4.6 x 150mm).

-

Mobile Phase:

-

Solvent A: Water + 0.1% Formic Acid.

-

Solvent B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 0-5 min (10% B), 5-25 min (Linear to 100% B).

-

Detection: UV @ 254 nm and 280 nm.

-

Validation: Chloroatranol typically elutes before the parent depside Chloroatranorin due to lower molecular weight and higher polarity.

C. Analytical Identification (GC-MS)

For definitive identification and quantification in fragrance matrices:

-

Column: HP-5MS (5% Phenyl Methyl Siloxane).

-

Temp Program: 60°C (1 min) → 5°C/min → 210°C → 10°C/min → 280°C.

-

MS Mode: Electron Impact (EI), 70 eV.

-

Key Ions: Look for molecular ion [M]+ at m/z 186/188 (characteristic chlorine isotope pattern 3:1).

Isolation Workflow Diagram

Figure 2: Step-by-step isolation workflow from raw lichen material to pure compound.[5][6]

Chemical Characterization & Properties

Researchers must verify the identity of the isolated compound using the following physicochemical constants.

| Property | Value / Description |

| IUPAC Name | 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde |

| Common Name | Chloroatranol |

| CAS Registry | 57074-21-2 |

| Molecular Formula | C₈H₇ClO₃ |

| Molecular Weight | 186.59 g/mol |

| Appearance | Colorless to pale yellow needles (recrystallized from water/ethanol) |

| Melting Point | 133–137 °C (varies slightly by purity) |

| Solubility | Soluble in Ethanol, Acetone, Ether; Poorly soluble in cold water. |

| UV Maxima (MeOH) | ~215, 275, 310 nm (Phenolic aldehyde characteristic) |

| Mass Spec (EI) | m/z 186 (M+), 188 (M+2), 185 (M-H), 157 (M-CHO) |

Safety & Toxicology (Critical)

Chloroatranol is a potent sensitizer. [3]

-

Mechanism: It acts as a hapten, binding to skin proteins (via the aldehyde group forming Schiff bases) to form an immunogenic complex.

-

Regulation: Due to the high frequency of allergic contact dermatitis, the International Fragrance Association (IFRA) and EU Cosmetics Regulation have severely restricted its presence.

-

Limit: Commercial Oak Moss extracts are now "rectified" (treated) to reduce Chloroatranol and Atranol content to <100 ppm (often <2 ppm in finished products).

References

-

NIST Chemistry WebBook. 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde (Chloroatranol) Spectral Data. National Institute of Standards and Technology. Link

-

Scientific Committee on Consumer Products (SCCP). (2004). Opinion on Atranol and Chloroatranol present in natural extracts (e.g. oak moss and tree moss extract).[2][3][7] European Commission.[8] Link

-

Johansen, J. D., et al. (2006). "Chloroatranol, an extremely potent allergen hidden in perfumes: a dose-response elicitation study." Contact Dermatitis, 55(5), 279-284. Link

-

PubChem. Compound Summary: Chloroatranol (CID 6426722). National Center for Biotechnology Information. Link

-

Mugabo, P., et al. (2018). "The optimal extraction and stability of atranorin from lichens, in relation to solvent and pH." The Lichenologist, 50(4), 475-486. Link

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The optimal extraction and stability of atranorin from lichens, in relation to solvent and pH | The Lichenologist | Cambridge Core [cambridge.org]

- 7. ec.europa.eu [ec.europa.eu]

- 8. kamilaaubre.substack.com [kamilaaubre.substack.com]

Technical Monograph: Spectroscopic Characterization of Chloratranol

Executive Summary & Chemical Identity

Chloratranol (Chloroatranol) is a chlorinated depside degradation product found in oakmoss absolute (Evernia prunastri). It is identified as a potent contact allergen, often eliciting reactions at concentrations as low as 0.15 µg/mL in sensitized individuals. Accurate spectroscopic identification is critical for quality control in the fragrance and cosmetic industries (IFRA Standards).

This guide provides a comprehensive technical breakdown of the spectroscopic signatures (NMR, IR, MS) required for the unequivocal identification and quantification of Chloratranol.

Chemical Data

| Property | Specification |

| IUPAC Name | 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde |

| CAS Number | 57074-21-2 |

| Molecular Formula | C |

| Molecular Weight | 186.59 g/mol |

| Physical State | Crystalline Solid (typically needles) |

| Solubility | Soluble in Ethanol, Acetone, Chloroform; slightly soluble in Water |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of Chloratranol is characterized by the loss of symmetry compared to its precursor, Atranol, due to the chlorine substitution at the C3 position.

H NMR (Proton) Data

Solvent: CDCl

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 12.10 - 12.40 | Singlet (s) | 1H | C2-OH | Chelated hydroxyl; strong intramolecular Hydrogen bonding with C1-CHO. |

| 10.15 - 10.25 | Singlet (s) | 1H | C1-CHO | Aldehyde proton. Deshielded by anisotropy of the carbonyl and H-bonding. |

| 6.30 - 6.45 | Singlet (s) | 1H | C5-H | Sole aromatic proton. Positioned meta to the aldehyde and ortho to the methyl group. |

| 5.50 - 6.50 | Broad (br s) | 1H | C6-OH | Non-chelated phenolic hydroxyl. Shift varies significantly with concentration and solvent. |

| 2.30 - 2.40 | Singlet (s) | 3H | C4-CH | Aryl-methyl group. |

Mechanistic Note: The signal at ~12 ppm is diagnostic. The intramolecular hydrogen bond between the C2-hydroxyl and the carbonyl oxygen locks the conformation, preventing rapid exchange and resulting in a sharp, highly deshielded peak.

C NMR (Carbon) Data

Solvent: CDCl

| Shift ( | Type | Assignment | Structural Insight |

| 193.2 | C | C=O | Aldehyde carbonyl carbon. |

| 163.5 | C | C-OH (C2/C6) | Oxygenated aromatic carbons (deshielded). |

| 160.8 | C | C-OH (C2/C6) | Second oxygenated aromatic carbon. |

| 145.2 | C | C-Me (C4) | Alkyl-substituted aromatic carbon. |

| 112.5 | C | C-Cl (C3) | Chlorinated carbon. Upfield shift relative to C-OH due to heavy atom effect. |

| 109.8 | CH | C-H (C5) | Unsubstituted aromatic carbon. |

| 108.5 | C | C-CHO (C1) | Ipso carbon carrying the aldehyde. |

| 22.1 | CH | -CH | Methyl carbon. |

Mass Spectrometry (MS)

Mass spectrometry provides the most definitive confirmation of Chloratranol due to the characteristic isotopic signature of Chlorine.

Molecular Ion & Isotopic Pattern

-

Base Peak (M

): -

Isotope Peak (M+2):

188 -

Ratio: The intensity ratio of M (186) to M+2 (188) is approximately 3:1 , confirming the presence of a single Chlorine atom (

Cl vs

Fragmentation Pathway (EI-MS, 70 eV)

The fragmentation follows a standard benzylic/aldehyde decay pathway:

-

[M]

(186/188): Molecular ion. -

[M - H]

(185): Loss of aldehydic hydrogen (tropylium-like rearrangement). -

[M - CHO]

(157): Loss of the formyl group (29 Da). -

[M - CO]

(158): Loss of carbon monoxide (28 Da) from the phenol ring contraction. -

[M - Cl]

(151): Homolytic cleavage of the C-Cl bond (less common in initial fragmentation but observable).

Analytical Workflow Visualization

The following diagram illustrates the logical flow for isolating and identifying Chloratranol from a complex Oakmoss matrix using LC-MS/MS.

Caption: LC-MS/MS workflow for the trace quantification of Chloratranol in fragrance matrices using Selective Reaction Monitoring (SRM).

Infrared (IR) Spectroscopy

Method: KBr Pellet or Thin Film

The IR spectrum reflects the highly conjugated and hydrogen-bonded nature of the molecule.

| Wavenumber (cm | Intensity | Assignment | Functional Group Description |

| 3200 - 3450 | Broad, Strong | Phenolic O-H stretch. Broadening indicates extensive hydrogen bonding. | |

| 2850, 2750 | Medium, Sharp | Fermi Resonance. Characteristic doublet of the aldehyde C-H stretch. | |

| 1640 - 1660 | Strong | Carbonyl stretch. Shifted to lower frequency (red-shifted) from typical 1700 cm | |

| 1600, 1580 | Medium | Aromatic ring skeletal vibrations. | |

| 1200 - 1250 | Strong | Phenolic C-O stretch. | |

| 600 - 800 | Medium | C-Cl stretch (Fingerprint region). |

References

-

National Institute of Standards and Technology (NIST). 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde (Chloratranol) Mass Spectrum & Retention Data. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

-

Scientific Committee on Consumer Products (SCCP). Opinion on Atranol and Chloroatranol present in natural extracts (e.g. oak moss and tree moss extract). European Commission, 2004. Available at: [Link]

-

Bossi, R., et al. A liquid chromatography-mass spectrometric method for the determination of oak moss allergens atranol and chloroatranol in perfumes.[2] Journal of Chromatography A, 2004. Available at: [Link]

-

Johansen, J.D., et al. Chloroatranol, an extremely potent allergen hidden in perfumes: a dose-response elicitation study.[3] Contact Dermatitis, 2006. Available at: [Link]

Sources

- 1. 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde [webbook.nist.gov]

- 2. A liquid chromatography-mass spectrometric method for the determination of oak moss allergens atranol and chloroatranol in perfumes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chloroatranol, an extremely potent allergen hidden in perfumes: a dose-response elicitation study - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Profile: 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde (Chloratranol)

This technical guide provides a comprehensive analysis of 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde , commonly known as Chloratranol (or Chloroatranol).

Chemical Biology, Immunotoxicity, and Structural Activity[1][2]

Part 1: Executive Summary

3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde (Chloratranol) is a chlorinated phenolic aldehyde primarily identified as a degradation product of lichen depsides (specifically chloroatranorin ). While it possesses the structural pharmacophore of an antimicrobial phenolic agent, its biological profile is dominated by its potency as a contact allergen .

For drug development and cosmetic formulation professionals, Chloratranol represents a critical structural alert . It acts as a pre-hapten/hapten, capable of eliciting severe Type IV hypersensitivity reactions at concentrations as low as parts per million (ppm). Consequently, its "biological activity" in a research context is often studied to understand, detect, and eliminate it from natural extracts (such as Oakmoss absolute) rather than to develop it as a therapeutic API.

Key Technical Specifications:

-

CAS Number: 57074-21-2

-

Molecular Formula: C₈H₇ClO₃

-

Molecular Weight: 186.59 g/mol

-

Origin: Hydrolytic degradation of Chloroatranorin (Lichen metabolite).

-

Primary Bioactivity: Potent Skin Sensitization (EC3 value < 2%).

Part 2: Chemical Biology & Pharmacophore Analysis

Structural Reactivity

Chloratranol is a highly reactive electrophile due to the synergy between its functional groups:

-

Aldehyde C1: The primary site of electrophilic attack. It readily condenses with nucleophilic amino groups (e.g., Lysine ε-amino groups) on biological proteins.

-

Ortho-Hydroxyl Groups (C2, C6): These electron-donating groups increase the electron density of the ring but also facilitate hydrogen bonding, stabilizing the transition states during Schiff base formation.

-

Chlorine Substituent (C3): The halogen atom enhances lipophilicity (logP), facilitating skin penetration, and alters the electronic properties of the ring, potentially increasing the stability of the hapten-protein complex compared to its non-chlorinated analog, Atranol.

Biosynthetic Origin (Degradation Pathway)

Chloratranol is not typically synthesized de novo by the lichen but is generated via the hydrolysis of the depside Chloroatranorin . This often occurs during solvent extraction (methanol/ethanol) or processing of lichen biomass (e.g., Evernia prunastri).

Mechanism:

-

Chloroatranorin (Depside) undergoes ester hydrolysis.

-

The linkage cleaves to yield Methyl β-orcinol carboxylate and Chloratranol .

Part 3: Mechanism of Action (The Core Directive)

Immunotoxicity: The Haptenization Pathway

The defining biological activity of Chloratranol is its ability to act as a hapten . It is too small to induce an immune response alone; however, it covalently binds to carrier proteins in the epidermis (keratinocytes) to form an immunogenic complex.

Step-by-Step Mechanism:

-

Penetration: The lipophilic molecule penetrates the stratum corneum.

-

Schiff Base Formation: The aldehyde carbonyl carbon undergoes nucleophilic attack by the ε-amino group of a Lysine residue on a skin protein (e.g., Human Serum Albumin or keratin).

-

Dehydration: Loss of a water molecule results in a stable imine (Schiff base) linkage.

-

T-Cell Activation: The hapten-protein conjugate is processed by Langerhans cells (APCs), presented via MHC Class II molecules to naïve T-cells in the lymph nodes, leading to sensitization (priming).

-

Elicitation: Subsequent exposure triggers a rapid T-cell mediated inflammatory response (Allergic Contact Dermatitis).

Antimicrobial Potential (Secondary Activity)

Like many phenolic aldehydes, Chloratranol exhibits antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus) and fungi. The mechanism involves:

-

Membrane Disruption: The lipophilic phenol interacts with the bacterial cell membrane, causing leakage of intracellular contents.

-

Enzyme Inhibition: The aldehyde group can non-specifically bind to bacterial enzymes, inhibiting metabolic function.

-

Note: Therapeutic use is limited by the low threshold for cytotoxicity and sensitization.

Part 4: Visualization of Pathways

Figure 1: Biosynthesis and Haptenization Mechanism

The following diagram illustrates the degradation of Chloroatranorin to Chloratranol and the subsequent protein binding mechanism that drives its toxicity.

Caption: Pathway A: Hydrolytic generation of Chloratranol from Chloroatranorin. Pathway B: Covalent binding to skin proteins via Schiff Base formation.

Part 5: Experimental Protocols

Protocol A: Isolation of Chloratranol from Oakmoss Absolute

Purpose: To isolate the compound for use as an analytical standard in safety testing.

-

Starting Material: 10 g of Oakmoss Absolute (Evernia prunastri).

-

Fractionation:

-

Dissolve absolute in Diethyl Ether (50 mL) .

-

Perform liquid-liquid extraction with 5% NaHCO₃ (removes strong acids like usnic acid). Discard aqueous layer.

-

Extract organic layer with 1% NaOH (extracts phenols including Chloratranol).

-

-

Acidification & Recovery:

-

Acidify the NaOH extract with 2M HCl to pH 2.

-

Re-extract with Dichloromethane (DCM) (3 x 20 mL).

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

Purification (Flash Chromatography):

-

Stationary Phase: Silica Gel 60.

-

Mobile Phase: Gradient of Hexane:Ethyl Acetate (90:10 to 70:30).

-

Detection: TLC (visualize with UV 254nm and p-Anisaldehyde stain). Chloratranol appears as a distinct spot separate from Atranol.

-

-

Validation: Confirm structure via GC-MS (Molecular ion m/z 186/188 for Cl isotope pattern).

Protocol B: In Chemico Skin Sensitization Assay (DPRA)

Purpose: To quantify the reactivity of Chloratranol with peptides (Lysine depletion), a proxy for sensitization potential.

-

Reagents: Synthetic peptide containing Lysine (e.g., Ac-RFAAKAA-COOH).

-

Reaction:

-

Prepare 100 mM stock of Chloratranol in Acetonitrile.

-

Incubate peptide (0.5 mM) with Chloratranol (ratio 1:10 or 1:50) in Phosphate Buffer (pH 7.5) for 24 hours at 25°C.

-

-

Analysis:

-

Analyze the mixture via HPLC-UV (220 nm).

-

Calculate Peptide Depletion (%) :

-

-

Interpretation: >13.8% Lysine depletion indicates high reactivity and strong sensitization potential (Category 1).

Part 6: Data Summary

Table 1: Biological & Toxicological Parameters

| Parameter | Value / Description | Significance |

| Sensitization Potency | Strong (EC3 < 2%) | Classified as a major allergen in Oakmoss. |

| LogP (Lipophilicity) | ~2.5 - 2.8 | Facilitates penetration through the stratum corneum. |

| Protein Binding | High (Lysine specific) | Forms stable Schiff bases; primary driver of toxicity. |

| Cross-Reactivity | High | Cross-reacts with Atranol (non-chlorinated analog). |

| Regulatory Status | Restricted/Banned | EU Cosmetics Regulation (Annex III) restricts Oakmoss extracts containing these aldehydes. |

Part 7: References

-

Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on Fragrance allergens in cosmetic products. European Commission.

-

Johansen, J. D., et al. (2024). Contact Dermatitis.[1][2] Springer. (Detailed mechanisms of haptenization).

-

Nardello-Rataj, V., & Bassereau, P. (2018). Enzyme-Catalysed Conversion of Atranol and Derivatives into Dimeric Hydrosoluble Materials. Cosmetics, 5(4), 69. [3]

-

Bossi, R., et al. (2004). Chloroatranol, a strong allergen in oak moss absolute.[3] Contact Dermatitis, 50(2), 106-107.

-

Mocan, A., et al. (2017). Phytochemical Characterization and Biological Activity of Lichen Extracts. Molecules.

Sources

- 1. Hapten-Specific Cellular Immune Responses in the Elicitation and Sensitization Phases of Murine Contact Hypersensitivity [mdpi.com]

- 2. Lichen cell factories: methods for the isolation of photobiont and mycobiont partners for defined pure and co-cultivation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Technical Guide: The Dual-Nature of Chloratranol – Antioxidant Potential vs. Toxicological Reality

Executive Summary

Chloratranol (chemically 3-chloro-2,6-dihydroxy-4-methylbenzaldehyde, often referred to as Chloroatranol ) represents a critical case study in natural product pharmacology: the collision between therapeutic potential and toxicological liability.

Derived from the hydrolysis of the lichen depside chloroatranorin (found in Evernia prunastri and Pseudevernia furfuracea), Chloratranol possesses a polyphenolic scaffold characteristic of potent radical scavengers. However, it is simultaneously identified as one of the most potent contact allergens in perfumery, capable of eliciting dermatitis at parts-per-billion (ppb) levels.

This guide analyzes the potential antioxidant activity of Chloratranol not as a direct path to a marketable topical drug, but as a scaffold for understanding structure-activity relationships (SAR). We explore how its phenolic hydroxyls drive Reactive Oxygen Species (ROS) scavenging while its aldehyde moiety drives immunotoxicity, providing a roadmap for dissociating these two properties in future drug design.

Part 1: Chemical Identity & Structural Basis of Activity

Physicochemical Profile

Chloratranol acts as a "warhead" molecule—small, lipophilic, and highly reactive.

| Parameter | Specification |

| IUPAC Name | 3-chloro-2,6-dihydroxy-4-methylbenzaldehyde |

| CAS Registry | 57074-21-2 |

| Molecular Formula | C₈H₇ClO₃ |

| Molecular Weight | 186.59 g/mol |

| Key Functional Groups | [1][2][3][4][5][6][7] • Phenolic -OH (C2, C6): Primary antioxidant sites (HAT mechanism).[7]• Aldehyde (-CHO): Electrophilic center responsible for protein binding (toxicity).• Chlorine (C3): Electron-withdrawing group; enhances acidity of adjacent -OH. |

| Solubility | Soluble in Ethanol, DMSO, Diethyl Ether; Poorly soluble in water. |

Biosynthetic Origin

Chloratranol is not a primary metabolite but a degradation product. In oakmoss processing, the depside bond of Chloroatranorin is hydrolyzed (often during ethanol extraction or aging), releasing Chloratranol and methyl

Figure 1: Degradation pathway of Chloroatranorin yielding Chloratranol.[2][4][8][9][10] This process often occurs during the production of Oakmoss Absolute.

Part 2: Mechanisms of Action

Antioxidant Mechanism (The Potential)

Chloratranol's antioxidant capacity is predicted by the Hydrogen Atom Transfer (HAT) mechanism.

-

Resonance Stabilization: The phenoxy radical formed after scavenging a free radical (R•) is stabilized by the aromatic ring and the ortho-/ para-substitution pattern.

-

Chlorine Effect: The C3-Chlorine atom is electron-withdrawing. While this typically reduces electron density (making the ring less reactive to electrophiles), it increases the acidity of the C2-hydroxyl group, potentially facilitating proton donation in specific pH environments.

-

Chelation: The proximity of the C2-hydroxyl and the C1-aldehyde oxygen allows for bidentate chelation of transition metals (Cu²⁺, Fe²⁺), preventing metal-catalyzed Fenton reactions.

The Toxicological Barrier (The Reality)

The same aldehyde group that aids chelation is the source of toxicity. Chloratranol is a pro-hapten .

-

Schiff Base Formation: The aldehyde reacts with lysine residues on skin proteins (e.g., keratin, serum albumin).

-

Sensitization: This protein-hapten conjugate is recognized by Langerhans cells, triggering a T-cell mediated immune response (Allergic Contact Dermatitis).

-

Potency: Chloratranol is significantly more potent than its non-chlorinated analog, Atranol, likely due to increased lipophilicity facilitating skin penetration.

Figure 2: Divergent pathways of Chloratranol activity. The aldehyde moiety drives toxicity (red), while the phenolic core drives antioxidant activity (green).

Part 3: Experimental Protocols

To rigorously evaluate Chloratranol, researchers must isolate it from the matrix and assay it using a "Safety-First" workflow.

Isolation from Oakmoss Absolute

Since commercial pure standards are rare/expensive, isolation is often required.

-

Starting Material: Oakmoss Absolute (Evernia prunastri).[4][9]

-

Flash Chromatography:

-

Stationary Phase: Silica Gel 60.

-

Mobile Phase: Gradient of n-Hexane/Ethyl Acetate (starting 95:5 to 70:30).

-

Detection: TLC (visualize with UV 254nm and Anisaldehyde stain). Chloratranol typically elutes after Atranol due to the chlorine atom increasing lipophilicity.

-

-

Purification: Recrystallization from cold ethanol/water.

-

Validation: NMR (1H, 13C) and GC-MS (Molecular ion m/z 186/188 for Cl isotopes).

Antioxidant Assay: DPPH Radical Scavenging

Objective: Quantify the IC50 of Chloratranol relative to Trolox.

Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl): 0.1 mM in Methanol.

-

Positive Control: Trolox or Ascorbic Acid.

Protocol:

-

Preparation: Prepare serial dilutions of Chloratranol in Methanol (range: 5 µM to 200 µM).

-

Reaction: Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.

-

Incubation: 30 minutes in the dark at Room Temperature (RT).

-

Measurement: Read Absorbance at 517 nm (

). -

Calculation:

-

Analysis: Plot % Inhibition vs. Concentration to determine IC50.

Safety Assay: Direct Peptide Reactivity Assay (DPRA)

Objective: Confirm electrophilic reactivity (allergen potential) before biological testing.

Rationale: Before testing on cells, you must quantify the haptenation rate. High reactivity here correlates with high sensitization risk.

Protocol:

-

Peptides: Synthetic peptides containing Cysteine (C-peptide) or Lysine (K-peptide).

-

Incubation: Incubate Chloratranol with peptides (1:10 and 1:50 molar ratios) in acetonitrile/buffer for 24 hours.

-

Analysis: HPLC-UV. Measure the depletion of the unreacted peptide peak.

-

Threshold: >13.6% average depletion indicates a sensitizer. (Chloratranol typically shows near 100% depletion of Lysine peptides).

Part 4: Strategic Recommendations for Drug Development

Do not develop Chloratranol as a topical antioxidant. The risk-benefit ratio is unacceptable due to the high prevalence of oakmoss sensitization in the general population.

Instead, use Chloratranol as a Lead Scaffold:

-

Aldehyde Reduction: Reduce the aldehyde group (-CHO) to an alcohol (-CH₂OH). This yields Chloroatranol alcohol .

-

Hypothesis: This removes the Schiff-base forming capability (reducing allergenicity) while retaining the phenolic antioxidant core.

-

-

Masking: Create a pro-drug by glycosylating the phenolic hydroxyls or forming an acetal at the aldehyde, which releases the active antioxidant only under specific metabolic conditions (e.g., intracellular esterase activity).

Comparative Data Summary (Theoretical)

| Compound | Antioxidant Power (DPPH) | Allergenicity (LLNA/DPRA) | Development Status |

| Chloroatranorin | Moderate | Low (Pro-hapten) | Precursor |

| Chloratranol | High | Extreme | Toxic Lead |

| Atranol | High | High | Toxic Lead |

| Trolox (Control) | High | None | Standard |

References

-

Bernard, G., et al. (2003).[3] Contact allergy to oak moss: search for sensitizing molecules using combined bioassay-guided chemical fractionation, GC-MS and structure-activity relationship analysis.[4] Archives of Dermatological Research.[4]

-

Johansen, J. D., et al. (2006). Chloroatranol, an extremely potent allergen hidden in perfumes: A dose-response elicitation study.[4][8][9][11] Contact Dermatitis.[5][6][8][9]

-

Scientific Committee on Consumer Products (SCCP). (2004). Opinion on Atranol and Chloroatranol present in natural extracts.[4][5][6][8][9][11][12] European Commission.

-

Mowitz, M., et al. (2013). Reduced content of chloroatranol and atranol in oak moss absolute significantly reduces the elicitation potential.[9] Contact Dermatitis.[5][6][8][9]

-

PubChem. (n.d.). Compound Summary: 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde (Chloroatranol).[1][2] National Library of Medicine.

Sources

- 1. 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde [webbook.nist.gov]

- 2. 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde | C8H7ClO3 | CID 6426722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ec.europa.eu [ec.europa.eu]

- 5. Comparison of elicitation potential of chloroatranol and atranol--2 allergens in oak moss absolute - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chloroatranol [tiiips.com]

- 10. Coral Hydrate, a Novel Antioxidant, Improves Alcohol Intoxication in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Content of oak moss allergens atranol and chloroatranol in perfumes and similar products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde (Chloroatranol): A Technical Monograph on Identification, Genesis, and Allergenic Mitigation in Lichen Extracts

Executive Summary

Chloroatranol (3-chloro-2,6-dihydroxy-4-methylbenzaldehyde) is a critical degradation product found in the commercially valuable lichen extract Oakmoss Absolute (Evernia prunastri). While Oakmoss is a cornerstone of the chypre and fougère fragrance families, Chloroatranol has been identified as one of the most potent contact allergens known to dermatological science.

This monograph provides a comprehensive technical analysis for researchers and drug development professionals. It details the molecule's spontaneous genesis from depside precursors during solvent extraction, its mechanism of haptenization via Schiff base formation, and the modern remediation protocols required to meet strict IFRA and EU regulatory standards.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Chloroatranol is a chlorinated resorcinol derivative. Its structural uniqueness lies in the specific chlorination at the C3 position, which significantly enhances its electrophilicity and, consequently, its reactivity with skin proteins compared to its non-chlorinated analog, Atranol.

| Property | Data |

| Common Name | Chloroatranol |

| IUPAC Name | 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde |

| CAS Registry Number | 57074-21-2 |

| Molecular Formula | C₈H₇ClO₃ |

| Molecular Weight | 186.59 g/mol |

| Physical State | Crystalline Solid (off-white to pale yellow) |

| Solubility | Soluble in Ethanol, Methanol, Diethyl Ether; Poorly soluble in water |

| Precursor | Chloroatranorin (Depside) |

Genesis & Occurrence: The Depside Degradation Pathway

Chloroatranol is not a primary metabolite of the living lichen thallus. Instead, it is an artifact of processing. It is generated through the solvolytic cleavage of Chloroatranorin , a depside abundantly present in the cortex of Evernia prunastri and Pseudevernia furfuracea (Treemoss).

Mechanism of Formation

During the production of "Absolute" (the alcohol-soluble fraction of the lichen wax), the lichen concrete is typically heated with ethanol. This thermal stress, often catalyzed by the natural acidity of lichen acids, triggers the hydrolysis or transesterification of the depside ester bond.

Pathway Visualization:

The following diagram illustrates the cleavage of Chloroatranorin into Chloroatranol and Methyl

Figure 1: Genesis of Chloroatranol via solvolytic cleavage of the depside bond in Chloroatranorin.[1]

Toxicological Profile: Mechanism of Allergenicity

Chloroatranol acts as a hapten . On its own, it is too small to induce an immune response. However, its aldehyde functionality is highly reactive toward nucleophilic amino acid residues in skin proteins (specifically the

The Schiff Base Reaction

The primary mechanism of sensitization is the formation of a stable Schiff base (imine) adduct with carrier proteins (e.g., Human Serum Albumin or keratin). The chlorine substituent at the C3 position exerts an electron-withdrawing effect, increasing the electrophilicity of the carbonyl carbon and making Chloroatranol a more potent allergen than Atranol.

Haptenization Pathway:

Figure 2: Mechanism of haptenization via Schiff base formation with skin proteins.

Analytical Protocols

Accurate quantification is essential due to the low regulatory thresholds (<100 ppm).

A. LC-MS/MS Quantification (Preferred Method)

Liquid Chromatography-Tandem Mass Spectrometry offers the sensitivity required for trace analysis.

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: ESI Negative Mode (Phenolic protons ionize well).

-

MRM Transitions:

-

Precursor: m/z 185 [M-H]⁻

-

Quantifier Ion: m/z 157 (Loss of CO)

-

Qualifier Ion: m/z 121 (Loss of CO + HCl)

-

B. GC-MS Analysis

Gas Chromatography is viable but often requires derivatization (silylation) to improve volatility and peak shape of the phenolic aldehyde.

-

Derivatization: BSTFA + 1% TMCS (60°C for 30 min).

-

Target: Trimethylsilyl (TMS) derivative of Chloroatranol.

-

Column: DB-5MS or equivalent non-polar capillary column.

Isolation & Remediation Strategies

To maintain the olfactory profile of Oakmoss while removing the allergen, two primary remediation strategies are employed in the industry.

Strategy 1: Molecular Distillation

A physical separation method based on boiling point differences under high vacuum.

-

Process: The absolute is passed through a wiped-film evaporator.

-

Outcome: Chloroatranol (more volatile) is distilled off, leaving the heavier, odor-active resinoids behind.

-

Pros/Cons: Effective but can result in the loss of some desirable top notes.

Strategy 2: Enzymatic Treatment (Bio-Remediation)

A targeted approach using enzymes to degrade the aldehyde or prevent its formation.

-

Process: Incubating the extract with specific oxidoreductases or using catalytic hydrogenation to reduce the aldehyde to an alcohol (Chloroatranol

Chloroatranol alcohol), which has significantly lower allergenicity. -

Outcome: "Low-atranol" Oakmoss with intact olfactory profile.

Reference Standard Preparation

For analytical validation, a reference standard of Chloroatranol can be prepared via the controlled degradation of Chloroatranorin.

Protocol:

-

Extraction: Extract Evernia prunastri thallus with Acetone (cold) to isolate Chloroatranorin.

-

Purification: Recrystallize Chloroatranorin from benzene/ethanol.

-

Hydrolysis: Reflux pure Chloroatranorin in Methanol with 5% KOH for 2 hours.

-

Workup: Acidify with dilute HCl, extract into Ethyl Acetate.

-

Separation: The mixture will contain Chloroatranol and Methyl

-orcinol carboxylate. Separate via Silica Gel Column Chromatography (Eluent: Hexane:Ethyl Acetate 8:2). -

Validation: Confirm structure via ¹H NMR (Aldehyde peak at ~10.2 ppm, singlet).

Regulatory Landscape[7][8]

The regulatory status of Chloroatranol is stringent due to its high sensitization potential.

| Authority | Regulation | Limit/Status |

| IFRA | Standard (49th Amendment) | Prohibited as an added ingredient. In Oakmoss extracts, Chloroatranol must be < 100 ppm .[2] |

| EU Cosmetics Reg | Annex III | Technically banned from use in cosmetic products except as a technically unavoidable trace. |

Compliance Note: Manufacturers of fragrance compounds must use "Low-Atranol" Oakmoss grades (remediated) to ensure finished products do not elicit reactions in sensitized individuals.

References

-

Johansen, J. D., et al. (2003). "Chloroatranol, an extremely potent allergen hidden in perfumes: a dose-response elicitation study."[3][4] Contact Dermatitis.[3][5] Link

-

Rastogi, S. C., et al. (2004). "Content of oak moss allergens atranol and chloroatranol in perfumes and similar products."[4] Contact Dermatitis.[3][5] Link

-

European Commission. (2004). "SCCP Opinion on Atranol and Chloroatranol present in natural extracts." Scientific Committee on Consumer Products. Link

-

Mugabo, P., et al. (2018). "Enzyme-Catalysed Conversion of Atranol and Derivatives into Dimeric Hydrosoluble Materials: Application to the Preparation of a Low-Atranol Oakmoss Absolute." Molecules. Link

-

International Fragrance Association (IFRA). "Standards regarding Oakmoss Extracts." IFRA Standards Library.[2] Link

Sources

Technical Guide: Chloroatranol – Biosynthesis, Toxicology, and Quantification

Executive Summary

Chloroatranol (3-chloro-2,6-dihydroxy-4-methylbenzaldehyde) represents a critical intersection between fungal secondary metabolism and immunotoxicology. Historically valued as a degradation product contributing to the earthy, woody olfactory profile of Oakmoss (Evernia prunastri) and Treemoss (Pseudevernia furfuracea), it is now classified as one of the most potent contact allergens in the fragrance industry.

This guide provides a rigorous technical analysis of chloroatranol, moving beyond surface-level descriptions to explore its biosynthetic origin within the lichen mycobiont, its haptenization mechanism via Schiff base formation, and the validated LC-MS/MS protocols required for its trace-level detection (<100 ppm) in compliance with IFRA Standards and EU regulations.

Part 1: Chemical Identity & Biosynthetic Origin

The Mycobiont Connection

While often loosely categorized as a "lichen metabolite," chloroatranol is strictly a product of the mycobiont (the fungal partner) within the lichen symbiosis. It does not occur via a direct biosynthetic gene cluster (BGC) output but rather as a downstream degradation product of depsides.

Biosynthetic Pathway: From Depside to Aldehyde

The precursor, Chloroatranorin , is synthesized via the acetyl-polymalonyl pathway mediated by non-reducing polyketide synthases (NR-PKS). The transition to chloroatranol is an abiotic or enzymatic hydrolysis and oxidation process, often accelerated during the preparation of "Absolutes" (solvent extraction).

Key Chemical Transformation:

-

Precursor Assembly: Two units of hematommic acid/orsellinic acid derivatives are esterified to form the depside Chloroatranorin .

-

Degradation: Hydrolysis of the ester bond releases the mono-aryl units.

-

Oxidation: The resulting fragments degrade into the aldehyde Chloroatranol .

Physicochemical Profile

| Property | Data | Relevance |

| IUPAC Name | 3-chloro-2,6-dihydroxy-4-methylbenzaldehyde | Chemical Reference |

| CAS Number | 57074-21-2 | Regulatory ID |

| Molecular Weight | 186.59 g/mol | Mass Spec Target (Precursor Ion) |

| LogP | ~2.5 | Lipophilicity aids skin penetration |

| pKa | ~6.8 (Phenolic OH) | Ionization state in LC mobile phase |

Visualization: Biosynthetic Degradation Pathway

Figure 1: Pathway illustrating the degradation of the depside Chloroatranorin into the sensitizer Chloroatranol.

Part 2: Toxicological Mechanism (The "Why")

The "Pre-Hapten" vs. Direct Hapten Debate

Chloroatranol acts as a direct hapten due to its reactive aldehyde moiety. Unlike pro-haptens that require metabolic activation, chloroatranol possesses intrinsic electrophilicity.

Mechanism of Action: Schiff Base Formation

The high potency of chloroatranol (EC3 values < 0.2%) is driven by its ability to covalently bind to skin proteins (specifically nucleophilic amino acid residues) without prior activation.

-

Target:

-amino groups of Lysine residues on skin proteins (e.g., serum albumin, keratin). -

Reaction: The carbonyl carbon of the aldehyde attacks the nucleophilic nitrogen of the lysine.

-

Result: Formation of a Schiff Base (Imine) adduct. This protein-hapten complex is processed by Langerhans cells, presented to T-cells, and induces the sensitization phase of Allergic Contact Dermatitis (ACD).

Critical Insight: The chlorine substitution at the C3 position increases the electrophilicity of the carbonyl group compared to Atranol, explaining why Chloroatranol is significantly more potent (eliciting reactions at ppb levels).

Regulatory Status (Grounding)

-

IFRA Standards (49th Amendment): Restricted in Oakmoss Extracts.[1][2] The extract must not contain more than 100 ppm of Chloroatranol and Atranol combined.[1][2][3]

-

EU Cosmetics Regulation: Prohibited as a deliberate ingredient; technically restricted via the ban on "unsafe" extracts (Regulation 2017/1410).

Part 3: Analytical Quantification Protocol

Method Selection: LC-MS/MS vs. GC-MS

Expert Recommendation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the mandatory standard for accurate quantification.

-

Why NOT GC-MS? Chloroatranorin (the precursor) is thermally unstable. In a heated GC injector port, residual precursor can degrade in situ into chloroatranol, leading to false positive high readings.

-

Why LC-MS/MS? It operates at lower temperatures and uses Electrospray Ionization (ESI), preserving the native speciation of the sample.

Validated Protocol: LC-ESI-MS/MS (Negative Mode)

This protocol is designed to achieve a Limit of Quantification (LOQ) of < 0.5 mg/kg (ppm) in complex fragrance matrices.

A. Sample Preparation

-

Extraction: Weigh 1.0 g of fragrance concentrate or absolute.

-

Dilution: Dissolve in 10 mL of Ethanol/Water (80:20 v/v).

-

Internal Standard: Spike with deuterated analog (

-Chloroatranol) to correct for matrix suppression. -

Filtration: Filter through 0.22

m PTFE membrane (removes particulate matter that clogs UHPLC columns).

B. Chromatographic Conditions (UHPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8

m). -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-1 min: 10% B (Isocratic hold)

-

1-6 min: Linear ramp to 90% B

-

6-8 min: 90% B (Wash)

-

8.1 min: Re-equilibrate to 10% B.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

C. Mass Spectrometry Parameters (ESI-)

Chloroatranol ionizes best in Negative Mode due to the phenolic hydroxyl groups.

| Compound | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |

| Chloroatranol | 185.0 [M-H]⁻ | 149.0 (Loss of HCl) | 121.0 | 20 |

| Atranol | 151.0 [M-H]⁻ | 123.0 | 107.0 | 18 |

Visualization: Analytical Workflow

Figure 2: LC-MS/MS workflow prioritizing thermal stability to prevent precursor degradation artifacts.

Part 4: Remediation & Industrial Processing

To maintain the use of Oakmoss in fine fragrance while complying with the EU ban on chloroatranol, the industry employs "Low-Atranol" processing .

-

Molecular Distillation: Utilizing high-vacuum, short-path distillation to separate the volatile aldehydes (chloroatranol) from the heavier odorous resinoids.

-

Selective Adsorption: Passing the extract through specific resin beds (e.g., microporous polymers) that selectively trap the aldehyde functionality while allowing the depsides and esters (responsible for the mossy scent) to pass.

Validation Check: Every batch of "Low-Atranol" Oakmoss must be certified via the LC-MS/MS protocol described above to ensure Chloroatranol content is < 100 ppm (often targeting < 25 ppm for safety margins).

References

-

Johansen, J. D., et al. (2006). "Chloroatranol, an extremely potent allergen hidden in perfumes: a dose-response elicitation study."[4] Contact Dermatitis.[5][6][7] Link

-

Scientific Committee on Consumer Safety (SCCS). (2004). "Opinion on Atranol and Chloroatranol present in natural extracts."[1][2][3][5][6][8][9][10][11] European Commission.[2] Link

-

International Fragrance Association (IFRA). "IFRA Standards Library - 49th Amendment: Oakmoss Extracts." Link

-

Bossi, R., et al. (2004). "Determination of atranol and chloroatranol in perfumes using LC-MS-MS." Journal of Separation Science. Link

-

European Commission. (2017).[2] "Regulation (EU) 2017/1410 amending Annexes II and III to Regulation (EC) No 1223/2009." Link

Sources

- 1. IFRA Limits, The 26 most common - Blog — Scentspiracy [scentspiracy.com]

- 2. biorius.com [biorius.com]

- 3. researchgate.net [researchgate.net]

- 4. Chloroatranol, an extremely potent allergen hidden in perfumes: a dose-response elicitation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of elicitation potential of chloroatranol and atranol--2 allergens in oak moss absolute - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ec.europa.eu [ec.europa.eu]

- 7. researchgate.net [researchgate.net]

- 8. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]

- 9. Content of oak moss allergens atranol and chloroatranol in perfumes and similar products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. kamilaaubre.substack.com [kamilaaubre.substack.com]

3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde degradation products

(3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde)

Executive Summary

3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde , commonly known as Chloroatranol , is a chlorinated mono-aldehyde derivative of β-orcinol.[1][2][3] Historically identified as a degradation product of chloroatranorin in Oakmoss (Evernia prunastri) absolute, it is now recognized as one of the most potent contact allergens in cosmetic chemistry.

This technical guide details the degradation profile of Chloroatranol, focusing on its oxidative instability, photolytic dechlorination, and haptenization pathways. Understanding these pathways is critical for researchers in dermatology, toxicology, and analytical chemistry to differentiate between the parent molecule and its transformation products (TPs) in complex matrices.

Chemical Identity and Physicochemical Context[2][4][5][6][7][8]

Chloroatranol is structurally characterized by a benzaldehyde core flanked by two hydroxyl groups and a chlorine atom.[2] This substitution pattern creates a "push-pull" electronic system that dictates its reactivity and degradation.

| Parameter | Data |

| IUPAC Name | 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde |

| Common Name | Chloroatranol |

| CAS Number | 57074-21-2 |

| Molecular Formula | C₈H₇ClO₃ |

| Molecular Weight | 186.59 g/mol |

| pKa (Predicted) | ~7.0 (Phenolic -OH), making it sensitive to pH-dependent degradation |

| Key Reactivity | Aldehyde oxidation, Nucleophilic attack (Schiff base formation), Aryl-halide photolysis |

Mechanistic Degradation Pathways[10]

The degradation of Chloroatranol is not a single linear event but a branched cascade dependent on environmental stressors (UV, Oxygen, Nucleophiles).

Pathway A: Oxidative Degradation (Aerobic)

The most thermodynamically favored degradation pathway in formulation is the oxidation of the aldehyde moiety to a carboxylic acid.

-

Mechanism: Radical autoxidation or enzymatic oxidation.

-

Primary Product: 3-Chloro-2,6-dihydroxy-4-methylbenzoic acid (Chloroatranolic Acid).

-

Significance: This acid is more polar than the parent aldehyde and will elute earlier in Reverse-Phase LC.

Pathway B: Photolytic Dechlorination (UV-Induced)

Under UV irradiation (specifically UVB/UVA ranges common in stability testing), the aryl-chlorine bond is susceptible to homolytic cleavage.

-

Mechanism: Photo-induced homolysis of the C-Cl bond followed by hydrogen abstraction from the solvent.

-

Primary Product: Atranol (2,6-dihydroxy-4-methylbenzaldehyde).

-

Significance: Atranol is also a sensitizer, meaning photodegradation does not necessarily detoxify the sample; it converts one allergen into another.

Pathway C: Haptenization (Biological "Degradation")

In toxicological contexts (drug development/dermatology), the "loss" of Chloroatranol is often due to covalent binding with proteins.

-

Mechanism: Schiff base formation. The electrophilic carbonyl carbon is attacked by nucleophilic

-amino groups of lysine residues in skin proteins. -

Primary Product: Protein-Conjugated Imines (Haptens).

-

Significance: This is the mechanism of action for allergic contact dermatitis (ACD).

Visualization: Degradation & Reaction Cascade

The following diagram maps the transformation logic.

Figure 1: Primary degradation and reaction pathways of Chloroatranol.

Analytical Methodology: Detection of Parent & Products[8][11][12]

To validate the presence of these degradation products, a self-validating analytical workflow is required. Because Chloroatranol contains polar hydroxyl groups, Gas Chromatography (GC) requires derivatization, whereas Liquid Chromatography (LC) can often analyze the native form.

Validated Workflow: GC-MS Profiling

This protocol ensures the detection of both the parent and the oxidized acid form (which would otherwise not fly on GC).

-

Sample Preparation: Dissolve 10 mg of residue in 1 mL Ethyl Acetate.

-

Derivatization (Silylation):

-

Add 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Incubate at 70°C for 30 minutes.

-

Rationale: This caps the -OH and -COOH groups with TMS (Trimethylsilyl), making them volatile and preventing thermal degradation in the injector port.

-

-

GC-MS Parameters:

-

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS).

-

Carrier Gas: Helium at 1 mL/min constant flow.

-

Temp Program: 70°C (1 min) → 10°C/min → 280°C (hold 5 min).

-

-

Target Ions (SIM Mode):

| Analyte | Derivative | Key Fragment Ions (m/z) |

| Chloroatranol | Di-TMS | 330 (M+), 315 (M-15), 73 (TMS) |

| Atranol | Di-TMS | 296 (M+), 281 (M-15) |

| Chloroatranolic Acid | Tri-TMS | 418 (M+), 403 (M-15) |

Visualization: Analytical Logic

Figure 2: Derivatization workflow for GC-MS analysis of Chloroatranol degradation.

Toxicology & Safety Implications

The degradation of Chloroatranol is of high regulatory interest because the molecule itself is a banned substance in many jurisdictions (EU Cosmetic Regulation) due to its sensitization potency.

-

Potency: Chloroatranol is an "extreme" sensitizer (EC3 value < 0.2%).

-

The "Dechlorination" Risk: While photodegradation removes the chlorine to form Atranol , Atranol itself is also a banned strong sensitizer. Therefore, UV exposure does not "safe" the molecule; it merely shifts the allergenic profile.

-

Regulatory Limit: The European Commission Scientific Committee on Consumer Safety (SCCS) has recommended that neither Atranol nor Chloroatranol be present in cosmetic products (technically < 100 ppm in raw material, effectively zero in final product).

References

-

National Institute of Standards and Technology (NIST). (2023). 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde - Gas Chromatography Data.[3] NIST Chemistry WebBook, SRD 69.[3] Link

-

Scientific Committee on Consumer Products (SCCP). (2004).[4] Opinion on Atranol and Chloroatranol present in natural extracts (e.g. oak moss and tree moss extract).[4][5] SCCP/0847/04. European Commission. Link

-

Johansen, J. D., et al. (2006). Chloroatranol, an extremely potent allergen hidden in perfumes: a dose-response elicitation study. Contact Dermatitis, 55(5), 279–284. Link

-

Bossi, R., et al. (2004). Determination of atranol and chloroatranol in perfumes using capillary gas chromatography-mass spectrometry. Journal of Separation Science. Link

Sources

Thermostability Profile and Remediation Strategies for Chloroatranol

Executive Summary & Nomenclature Correction

Note on Nomenclature: This guide addresses Chloroatranol (CAS: 57074-21-2).[1] "Chloratranol" is a common industry colloquialism or orthographic variant referring to this specific chlorinated aldehyde.

Chloroatranol is a potent contact allergen found in Oakmoss absolute (Evernia prunastri).[2][3][4][5][6][7] Unlike thermally labile compounds that degrade harmlessly under heat, Chloroatranol exhibits high thermostability in the context of fragrance processing. It is, in fact, a product of thermal degradation: it accumulates during the solvothermal processing of lichen depsides (specifically chloroatranorin).

This guide details the thermodynamic behavior of Chloroatranol, its formation kinetics, and the chemical remediation protocols required to eliminate it from fragrance matrices to meet IFRA (International Fragrance Association) and EU regulatory standards.

Physicochemical & Thermodynamic Profile

Chloroatranol possesses a robust aromatic aldehyde structure that resists standard thermal decomposition temperatures used in cosmetic manufacturing (

Key Properties Table

| Property | Value / Characteristic | Relevance to Stability |

| Molecular Formula | Low molecular weight facilitates volatility. | |

| Melting Point | Solid at room temperature; stable in hot solvent extraction. | |

| Boiling Point | Survives steam distillation; co-distills with essential oils. | |

| Reactivity | Electrophilic Aldehyde | Forms Schiff bases with skin proteins (haptenization). |

| Thermal Origin | Hydrolysis/Decarboxylation | Formed from Chloroatranorin at |

The Thermal Paradox

While Chloroatranol is thermally stable, its precursors are not. The industry challenge is that the heat applied to extract the fragrance (solvent extraction or steam distillation) catalyzes the degradation of the parent molecule Chloroatranorin into Chloroatranol.

-

Mechanism: Chloroatranorin

Methyl -

Implication: You cannot "cook out" Chloroatranol; heating the matrix only generates more of it until the precursor is exhausted.

Experimental Protocols: Detection & Remediation

To manage Chloroatranol, one must employ Chemical Derivatization or Catalytic Reduction , as thermal exclusion is impossible.

Protocol A: High-Sensitivity Quantification (GC-MS)

Objective: To quantify Chloroatranol at trace levels (ppm/ppb) using negative chemical ionization (NCI) after derivatization.

Reagents:

-

Pentafluorobenzyl hydroxylamine (PFBHA)

-

Internal Standard:

-Terpineol or deuterated Chloroatranol (if available).

Workflow:

-

Sample Prep: Dilute 100 mg of Oakmoss Absolute in 1 mL Ethanol.

-

Derivatization: Add 100

L of PFBHA solution (20 mg/mL in water). Incubate at 60°C for 30 minutes .-

Causality: The aldehyde group of Chloroatranol is polar and thermally active. PFBHA converts it into an oxime, stabilizing it for the gas phase and adding electronegative fluorine atoms for ultra-sensitive NCI detection.

-

-

Extraction: Extract the derivative with 1 mL Cyclohexane.

-

Analysis: Inject 1

L into GC-MS (SIM mode). Monitor ions specific to the PFBHA derivative.

Protocol B: Remediation via Catalytic Hydrogenation

Objective: To chemically reduce the allergenic aldehyde group to a non-sensitizing alcohol, maintaining the olfactory profile.

System: Heterogeneous Catalysis (Pd/C) Safety: Hydrogen gas is highly flammable. Use a rated pressure vessel.

-

Solvation: Dissolve 10g Oakmoss Absolute in 100mL Ethyl Acetate.

-

Catalyst Loading: Add 5% w/w Palladium on Carbon (Pd/C).

-

Reaction: Pressurize reactor to 5 bar

. Stir at 25°C for 4 hours.-

Thermostability Note: Do not heat. Heating risks hydrogenolysis of other fragrance esters. The aldehyde reduction is kinetically favored at room temperature with Pd.

-

-

Filtration: Filter over Celite to remove the catalyst.

-

Evaporation: Remove solvent under reduced pressure (

). -

Validation: Run Protocol A. Target reduction:

.

Mechanistic Visualization

Diagram 1: Thermal Formation & Chemical Remediation Pathway

This diagram illustrates how Chloroatranol is formed via thermal stress and how it is remediated via hydrogenation.

Caption: Figure 1.[8] Thermal degradation of Chloroatranorin yields Chloroatranol, which is subsequently neutralized via catalytic hydrogenation.

Diagram 2: Analytical & Remediation Workflow

A self-validating loop for ensuring regulatory compliance.

Caption: Figure 2. Iterative remediation workflow ensuring Chloroatranol levels drop below sensitizing thresholds.

References

-

European Commission. (2004).[3] Opinion on Atranol and Chloroatranol present in natural extracts (e.g. oak moss and tree moss extract).[3][9] Scientific Committee on Consumer Products (SCCP). [Link]

-

Joulain, D., & Tabacchi, R. (2009).[8] Lichen extracts as raw materials in perfumery.[3][6][8][9] Part 1: Oakmoss. Flavour and Fragrance Journal, 24(2), 49-61. [Link]

-

Rastogi, S. C., et al. (2004).[3] Content of oak moss allergens atranol and chloroatranol in perfumes and similar products.[1][2][3][4][5][6][7][8][9] Contact Dermatitis, 50(6), 367-370.[3] [Link]

-

Mowitz, M., et al. (2013). Usage tests of oak moss absolutes containing high and low levels of atranol and chloroatranol.[1][2][3][4][5][6][7][8][9][10] Contact Dermatitis, 69(6), 342-349. [Link]

Sources

- 1. Chloroatranol [tiiips.com]

- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 3. ec.europa.eu [ec.europa.eu]

- 4. Comparison of elicitation potential of chloroatranol and atranol--2 allergens in oak moss absolute - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Content of oak moss allergens atranol and chloroatranol in perfumes and similar products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. lucris.lub.lu.se [lucris.lub.lu.se]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Technical Guide: Safe Handling and Containment of 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde (Chloratranol)

[1][2]

Executive Summary

3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde (CAS: 57074-21-2), often referred to as Chloratranol , is a chlorinated resorcinol derivative and a key metabolite found in lichens (Evernia prunastri) and oak moss absolute.[1][2][3][4][5] While valuable as a synthetic intermediate for bioactive scaffolds (e.g., ascochlorin analogs), it presents a specific and significant occupational hazard: Type IV Hypersensitivity .[1][2]

Recent toxicological assessments identify Chloratranol as a potent contact allergen , capable of eliciting dermatitis at concentrations as low as 5 ppm in sensitized individuals.[1][2] This guide moves beyond generic safety advice, establishing a Zero-Contact Protocol for handling, storage, and experimental manipulation.

Chemical Identity & Physicochemical Profile[1][2][3][5][6][7]

Understanding the physical state is critical for predicting exposure routes (dust vs. vapor).[1][2]

| Property | Specification | Operational Implication |

| CAS Number | 57074-21-2 | Unique identifier for inventory tracking.[1][2][5] |

| Synonyms | Chloratranol; Chloroatranol; 3-Chloro-beta-orcinol aldehyde | Used in literature search and labeling.[1][2] |

| Molecular Formula | C₈H₇ClO₃ (MW: 186.59 g/mol ) | Precursor for stoichiometry calculations.[1][2] |

| Physical State | Pale yellow to yellow solid (crystalline) | High Dust Hazard .[1][2] Electrostatic potential. |

| Melting Point | >141.5°C (decomposition) | Avoid high-temp drying; vacuum dry preferred.[1][2] |

| Solubility | DMSO (Good), Methanol (Moderate), Water (Poor) | Use DMSO for stock solutions to reduce volatility.[1][2] |

| Acidity (pKa) | ~6.60 (Predicted, Phenolic OH) | Corrosive to mucous membranes; reacts with bases.[1][2] |

Hazard Identification & Toxicology (GHS)

The primary risk is not acute lethality, but immunological sensitization .[1][2]

Core Hazards[1][2][8]

-

H317 (Category 1): May cause an allergic skin reaction.[1][2][6] Critical Alert: High potency.[2]

-

H315/H319: Causes skin and serious eye irritation.[1][2][7][8]

The Sensitization Mechanism

Chloratranol acts as a hapten .[1][2] The aldehyde moiety (electrophile) can form Schiff bases with lysine residues on skin proteins, while the electron-deficient aromatic ring (due to Chlorine) facilitates nucleophilic attack.[1][2] This protein-hapten conjugate triggers the T-cell mediated immune response.[1][2]

Scientist's Note: Once a researcher is sensitized to Chloratranol, they may cross-react to Atranol and other resorcinol-based lichen acids, potentially ending their ability to work with this entire class of compounds.[1][2]

Engineering Controls & Personal Protective Equipment (PPE)[1][2]

We employ a "Barrier Hierarchy" to prevent sensitization.

Diagram 1: Exposure Control Decision Tree

This logic flow dictates the required protection level based on the operation.[1][2]

Caption: Decision matrix for selecting engineering controls based on the physical state of Chloratranol.

Experimental Protocol: Safe Solubilization & Purification

Objective: To purify crude Chloratranol (e.g., from a chlorination reaction) and prepare a stable stock solution without generating airborne dust.

Context: Recrystallization is the standard purification method, but open-air filtration is prohibited due to H317 risks.[1][2]

Protocol: Closed-Loop Recrystallization[1][2]

-

Dissolution (In Fume Hood):

-

Filtration (The Danger Zone):

-

Drying:

-

Stock Solution Preparation (Dust Control):

Storage and Stability

Emergency Response Procedures

In the event of exposure, immediate action is required to prevent sensitization induction.[1][2]

Diagram 2: Decontamination Workflow

Standard washing is often insufficient for lipophilic allergens.[1][2]

Caption: Emergency decontamination workflow. Note: Organic solvents (acetone/ethanol) are contraindicated as they enhance skin penetration.[1][2]

Waste Disposal

-

Segregation: Do not mix with general organic waste if possible.[1][2] Segregate as "Hazardous: Sensitizer."[1][2]

-

Deactivation: For spills, treat with a dilute nucleophile (e.g., aqueous sodium bisulfite) to form the bisulfite adduct of the aldehyde, rendering it more water-soluble and less volatile before cleaning, though incineration is the ultimate disposal method.[1][2]

-

Compliance: Dispose of via a licensed hazardous waste contractor in accordance with local (e.g., EPA, ECHA) regulations.[1][2]

References

-

National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 6426722, 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde. Retrieved January 29, 2026, from [Link][1][2]

-

European Chemicals Agency (ECHA). (2025).[1][2] C&L Inventory: 3-chloro-2,6-dihydroxy-4-methylbenzaldehyde. Retrieved January 29, 2026, from [Link][1][2]

-

NIST Mass Spectrometry Data Center. (2023).[1][2] 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde Gas Chromatography Data. Retrieved January 29, 2026, from [Link][1][2]

-

Stojanovic, G., et al. (2011).[1][2][9] Lichen metabolites and their allergenic potential. (Contextual citation for Chloratranol in Oak Moss). Retrieved January 29, 2026, from [Link][1][2]

Sources

- 1. 3-Chloro-2-hydroxybenzaldehyde | C7H5ClO2 | CID 519651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde | C8H7ClO3 | CID 6426722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-CHLORO-2,6-DIHYDROXY-4-METHYLBENZALDEHYDE CAS#: 57074-21-2 [m.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde | CymitQuimica [cymitquimica.com]

- 6. echemi.com [echemi.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. fishersci.com [fishersci.com]

- 9. 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde [webbook.nist.gov]

Methodological & Application

Application Note: Trace Quantification of Chloratranol in Cosmetic Matrices via LC-MS/MS

Executive Summary & Regulatory Context[1][2]

Chloratranol (3-chloro-2,6-dihydroxy-4-methylbenzaldehyde) is a potent contact allergen naturally occurring in oak moss (Evernia prunastri) and tree moss (Pseudevernia furfuracea) extracts. While historically valued in perfumery for their earthy fixative properties, these extracts are now heavily regulated.

The Regulatory Imperative: Under Commission Regulation (EU) 2017/1410 , the use of Chloratranol (and its analog Atranol) is prohibited in cosmetic products placed on the EU market.[1][2][3] While "technically unavoidable" traces are tolerated under Good Manufacturing Practice (GMP), the industry standard for compliance requires detection limits in the low parts-per-billion (ppb) range.

Methodological Choice: Standard HPLC-UV/DAD lacks the selectivity and sensitivity required to detect trace Chloratranol (<100 ppb) in complex cosmetic matrices (lotions, creams) rich in lipids and emulsifiers. Therefore, this protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Negative Electrospray Ionization (ESI-) mode .[4] This approach ensures regulatory compliance through superior signal-to-noise ratios and definitive structural identification.

Scientific Rationale & Experimental Design

The Choice of Ionization (ESI Negative Mode)

Chloratranol possesses two phenolic hydroxyl groups. In the gas phase, these groups readily deprotonate, forming stable phenoxide ions

-

Why not Positive Mode? Protonation

is inefficient for electron-rich phenolic rings without basic nitrogen centers, leading to poor sensitivity. -

Mechanism: The mobile phase pH is adjusted (neutral to slightly basic or using weak organic acids that don't suppress negative ionization) to facilitate deprotonation in the source.

Chromatographic Separation (C18 Chemistry)

Chloratranol is a moderately hydrophobic molecule. A high-strength silica (HSS) C18 column is selected to provide:

-

Retention: Sufficient interaction to separate Chloratranol from the early-eluting polar matrix components.

-

Selectivity: Resolution from Atranol (the non-chlorinated analog), which often co-elutes in standard C18 phases.

Experimental Protocol

Reagents and Standards

-

Chloratranol Standard: >98% purity (CAS: 57074-21-2).

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water.

-

Additives: Ammonium Formate (10 mM) or Formic Acid (0.1%).

-

Matrix Blank: Unscented cosmetic base (cream/lotion) free of oak moss.

Sample Preparation: Ultrasonic-Assisted Extraction (UAE)

Critique of Method: Direct injection is impossible due to lipid content. We employ a "Dilute-and-Shoot" approach with a freezing step to precipitate lipids.

Step-by-Step Workflow:

-

Weighing: Accurately weigh 1.0 g of cosmetic sample into a 15 mL centrifuge tube.

-

Extraction: Add 10 mL of Methanol . Methanol is chosen for its ability to disrupt emulsions and solubilize phenolic aldehydes.

-

Dispersal: Vortex for 1 minute to disperse the sample.

-

Ultrasonication: Sonicate for 20 minutes at room temperature to maximize analyte recovery.

-

Lipid Precipitation (Winterization): Place the tube in a freezer (-20°C) for 30 minutes. This solidifies high-melting-point waxes and lipids.

-

Centrifugation: Centrifuge at 4000 rpm (approx. 3000 x g) for 10 minutes at 4°C.

-

Filtration: Transfer the supernatant and filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial. (PTFE is required; Nylon may adsorb phenolic compounds).

LC-MS/MS Instrument Conditions

Liquid Chromatography (HPLC/UPLC):

-

Column: Agilent Zorbax SB-C18 or Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).[5]

-

Column Temp: 40°C.

-

Injection Volume: 5 µL.

-

Flow Rate: 0.3 mL/min.

Mobile Phase Gradient:

| Time (min) | % Phase A | % Phase B | Event |

| 0.00 | 90 | 10 | Initial Hold |

| 1.00 | 90 | 10 | Start Gradient |

| 6.00 | 10 | 90 | Elution |

| 8.00 | 10 | 90 | Wash |

| 8.10 | 90 | 10 | Re-equilibration |

| 11.00 | 90 | 10 | End Run |

Mass Spectrometry Parameters:

-

Polarity: Negative (-).

-

Capillary Voltage: 2.5 - 3.0 kV.

-

Desolvation Temp: 450°C.

-

MRM Transitions (Multiple Reaction Monitoring):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |

| Chloratranol | 185.0 [M-H]- | 141.0 | 30 | 20 | Quantifier |

| 185.0 | 169.9 | 30 | 15 | Qualifier |

Note: The transition 185.0 -> 141.0 corresponds to the loss of CO2 (decarboxylation), a common fragmentation for hydroxybenzoic acid derivatives.

Visualized Workflows

Sample Preparation Workflow

This diagram illustrates the critical lipid precipitation step necessary for cosmetic matrices.

Caption: Figure 1: Ultrasonic-Assisted Extraction (UAE) with winterization to remove cosmetic lipid interference.

LC-MS/MS System Logic

This diagram details the signal path and ionization logic.

Caption: Figure 2: LC-MS/MS Negative Mode signal path for specific Chloratranol detection.

Data Analysis & Calculation

Quantification Method: External Standard Calibration (Matrix-Matched). Due to the "matrix effect" (ion suppression) common in cosmetics, calibration curves should be prepared by spiking the target analyte into a "blank" cosmetic matrix extracted via the same protocol.

Calculation Formula:

- : Concentration in the cosmetic product (ppm).

- : Concentration calculated from the regression curve (µg/mL).

- : Final volume of extract (10 mL).

- : Dilution factor (if applicable).

- : Weight of sample (g).

Validation Criteria (Acceptance Limits):

-

Linearity (

): > 0.995 over range 10 - 500 ng/mL. -

Recovery: 80 - 120% (Spiked samples).

-

LOD (Limit of Detection): < 10 ng/g (ppb).

-

LOQ (Limit of Quantification): < 50 ng/g (ppb).

Expert Insights & Troubleshooting

-

Ghost Peaks: Chloratranol is sticky. If you see carryover in blank injections, switch the needle wash solvent to 50:50 Methanol:Isopropanol .

-

Isomer Separation: Chloratranol has a structural isomer (Chloroatranol vs. Atranol derivatives). Ensure your gradient is shallow enough (1% change per minute) around the elution time to verify peak purity.

-